4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
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Overview
Description
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxazole and pyrimidine rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens on the phenoxy group.
Scientific Research Applications
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: The compound serves as a tool to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can alter cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its kinase inhibitory activity.
Oxazolo[5,4-d]pyrimidine: A closely related compound with similar synthetic routes and applications.
Uniqueness
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can be further modified to create a variety of derivatives with potentially diverse biological activities.
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(14)4-8(9)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJQWWQDMPCIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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